Product packaging for (S)-3-(Boc-amino)piperidine hydrochloride(Cat. No.:CAS No. 1416450-55-9)

(S)-3-(Boc-amino)piperidine hydrochloride

Cat. No.: B1437958
CAS No.: 1416450-55-9
M. Wt: 236.74 g/mol
InChI Key: FQJZJMFUNRMGTA-QRPNPIFTSA-N
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Description

(S)-3-(Boc-amino)piperidine hydrochloride (CAS 1159823-00-3) is a chiral piperidine derivative of significant value in organic synthesis and pharmaceutical research. The compound features a piperidine ring where the amine group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide and heterocyclic chemistry . This protecting group enhances the compound's stability, allowing for selective reactions at other molecular sites during complex multi-step syntheses. The specific stereochemistry of the (S)-enantiomer makes it a critical chiral building block or intermediate for developing active pharmaceutical ingredients (APIs) with specific optical requirements . Its primary research application is as a key intermediate in the synthesis of advanced therapeutics. It is notably employed in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for treating type 2 diabetes, such as Alogliptin . The synthetic route to such compounds often involves a chiral auxiliary, like tert-butanesulfinamide, to establish the required stereocenter, followed by Boc protection to yield this stable intermediate . The final API is obtained after deprotection and further steps. Researchers utilize this compound in analytical method development, method validation, and as a Quality Control standard for ANDA filings and commercial production . This compound is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClN2O2 B1437958 (S)-3-(Boc-amino)piperidine hydrochloride CAS No. 1416450-55-9

Properties

IUPAC Name

tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZJMFUNRMGTA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess Advantages Limitations
Chiral Auxiliary Condensation N-Boc-3-piperidone, tert-butanesulfinyl amide Pyrrolidine, NaBH4 (or analogs), HCl 20–90 °C (condensation), -20–0 °C (reduction), 20–80 °C (deprotection) 55–91 >99% High ee, well-established Requires low temp, multiple steps
Enzymatic Asymmetric Transamination 1-Boc-3-piperidone Immobilized ω-transaminases, isopropylamine, PLP Mild aqueous, ambient temp High High One-step, green, reusable enzyme Enzyme cost, optimization needed
Catalytic Hydrogenation Benzyl or t-butyl protected piperidine derivatives Pd/C, H2 RT to 65 °C, 1 atm to 0.6 MPa H2 ~91 Not specified Simple, scalable Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)piperidine hydrochloride undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).

    Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine form of the piperidine ring.

    Substitution: Products vary based on the nucleophile used, leading to different substituted piperidine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

(S)-3-(Boc-amino)piperidine hydrochloride is integral in synthesizing various pharmaceutical compounds, including:

  • Antitumor Agents : It plays a role in developing bromodomain inhibitors and HepG2 cell cycle inhibitors, which are essential in anti-cancer therapies.
  • Antibiotics : The compound serves as a precursor for chiral aminopiperidinyl quinolones, exhibiting potent antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
  • Diabetes Management : It has been involved in synthesizing Linagliptin, a drug used to manage blood sugar levels in diabetic patients.

Biological Applications

The compound is also utilized in biological research for:

  • Enzyme Inhibition : Derivatives of this compound have shown significant inhibition against Dipeptidyl Peptidase IV, which is relevant for treating metabolic disorders.
  • Kinase Inhibition : It is used to develop orally bioavailable inhibitors of Tie-2 kinase, an enzyme involved in angiogenesis, with therapeutic potential for cancer and diabetic retinopathy.

Industrial Applications

In industrial settings, this compound is applied in:

  • Synthesis of Fine Chemicals : It serves as an intermediate for producing various fine chemicals and drug precursors.
  • Continuous Flow Reactors : The compound's production often employs advanced techniques like continuous flow reactors to enhance efficiency and yield through controlled deprotection processes.

Case Studies

  • Development of Antibacterial Agents
    A study by Acharya et al. (2012) explored the synthesis of novel 1,2,3,4-tetrahydroquinolone derivatives using this compound as a starting material. These derivatives demonstrated significant antibacterial properties against drug-resistant bacteria, showcasing the compound's potential in antibiotic development.
  • Tie-2 Kinase Inhibitors
    Research by Sun et al. (2013) focused on synthesizing alkynylpyrimidine amide derivatives that act as potent inhibitors of Tie-2 kinase using this compound. The findings indicated promising therapeutic applications for these inhibitors in treating diseases associated with angiogenesis.

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)piperidine hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Enantiomeric Variants

Enantiomers of Boc-protected piperidines exhibit distinct pharmacological profiles due to stereochemical differences:

Compound Configuration CAS RN Purity Price (5 g) Key Difference
(S)-3-(Boc-amino)piperidine S 216854-23-8 >95.0% ¥14,000 Active enantiomer in many drug syntheses
(R)-3-(Boc-amino)piperidine R Not provided N/A N/A Often less biologically active

The S-enantiomer is prioritized in drug development due to its higher affinity for target receptors, as observed in paroxetine-related compounds .

Ring Size Analogs

Piperidine derivatives with varying ring sizes demonstrate differences in conformational flexibility and binding efficiency:

Compound Ring Type CAS RN Purity Key Difference
(S)-3-(Boc-amino)piperidine 6-membered 216854-23-8 >95.0% Optimal ring size for receptor binding
(S)-3-(Boc-amino)pyrrolidine 5-membered 122536-76-9 97% Reduced steric hindrance but lower stability
3-(Boc-amino)pyridine Aromatic Not provided 97% Planar structure limits hydrogen bonding

Piperidine’s 6-membered ring balances rigidity and flexibility, making it superior for drug design compared to pyrrolidine or pyridine analogs .

Substituent Position and Functional Group Variations

The position of the Boc group and additional functional groups influence reactivity:

Compound Substituent Position Functional Group CAS RN Purity Key Difference
(S)-3-(Boc-amino)piperidine 3-position Boc-amino 216854-23-8 >95.0% Ideal for nucleophilic reactions
1-N-Boc-3-aminopiperidine 1-Boc, 3-amino Boc + free amino 184637-48-7 >93.0% Dual functionalization complicates protection/deprotection steps
Piperidine-3-carboxylic acid HCl 3-position Carboxylic acid 59045-82-8 N/A Acidic group enables salt formation but reduces nucleophilicity

Compounds with Boc-amino at the 3-position are more versatile in peptide coupling compared to carboxylic acid derivatives .

Salt Forms and Solubility

Hydrochloride salts are preferred over free bases for enhanced solubility:

Compound Form Solubility Stability
(S)-3-(Boc-amino)piperidine Free base Low Moderate
(S)-3-(Boc-amino)piperidine HCl Hydrochloride High High

Biological Activity

(S)-3-(Boc-amino)piperidine hydrochloride is a chiral compound widely used in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Chemical Formula: C₁₀H₂₀N₂O₂
  • Molecular Weight: 200.28 g/mol
  • CAS Number: 216854-23-8
  • Melting Point: 122-127 °C
  • Optical Rotation: -15.0° (c=1 in MeOH)

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of Piperidine Derivatives: The initial step often involves the formation of a piperidine ring from appropriate starting materials through cyclization reactions.
  • Boc Protection: The amine functionality is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways within cells.
  • Receptor Modulation: It can act as a ligand for certain receptors, influencing cellular signaling processes.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of (S)-3-(Boc-amino)piperidine exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Neuropharmacological Effects:
    • Research indicated that compounds derived from this compound showed promise as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems .
  • Anticancer Properties:
    • In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. Its derivatives are being explored for:

  • Development of chiral aminopiperidinyl quinolones with enhanced pharmacological profiles .
  • Synthesis of novel peptide-based drugs that leverage its structural properties for improved binding affinities to biological targets.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
N-(4-fluorobenzyl)alanine hydrochlorideStructureEnzyme inhibition
N-(2-fluorobenzyl)alanine hydrochlorideStructureAntimicrobial effects
N-(3-chlorobenzyl)alanine hydrochlorideStructureReceptor modulation

This table illustrates how (S)-3-(Boc-amino)piperidine compares with similar compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-(Boc-amino)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of the amine group on piperidine derivatives. A common approach involves reacting (S)-3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N) in a polar aprotic solvent like THF or DCM. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O) to minimize side reactions. Purification is achieved via silica gel chromatography or recrystallization .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm stereochemistry and Boc-group integrity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Chiral HPLC to verify enantiomeric purity (>95% as per supplier data).
  • Karl Fischer titration to assess residual moisture, critical for stability .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis. Use PPE (gloves, goggles, lab coat) during handling. Avoid inhalation by working in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during asymmetric synthesis of this compound?

  • Methodological Answer : Employ chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with the (R)-enantiomer standard. For absolute configuration confirmation, perform X-ray crystallography or vibrational circular dichroism (VCD) . Discrepancies in optical rotation ([α]D) values may indicate impurities .

Q. What strategies mitigate Boc-deprotection side reactions during downstream functionalization?

  • Methodological Answer : Use mild acidic conditions (e.g., 4M HCl in dioxane) at 0°C to minimize piperidine ring degradation. Monitor deprotection via in-situ FTIR for carbonyl (C=O) bond disappearance (~1680 cm⁻¹). For acid-sensitive substrates, consider alternative protecting groups (e.g., Fmoc) or enzymatic cleavage .

Q. How do solvent polarity and temperature influence the stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies :

  • Dissolve the compound in DMSO, DCM, and water.
  • Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks.
  • Analyze degradation via HPLC-MS. Polar solvents (e.g., water) and elevated temperatures accelerate Boc-group hydrolysis. Use anhydrous DCM for long-term storage .

Q. What computational methods support structure-activity relationship (SAR) studies of (S)-3-(Boc-amino)piperidine derivatives in drug discovery?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin transporters). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess conformational stability. Pair with in vitro assays (e.g., radioligand binding) to correlate computational and experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for coupling reactions involving this compound?

  • Methodological Answer : Replicate reactions under standardized conditions (solvent, catalyst loading, temperature). Use design of experiments (DoE) to identify critical variables (e.g., catalyst type, base strength). Cross-validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to minimize analytical bias .

Tables for Key Data

Parameter Typical Value Method Reference
Enantiomeric Purity>95% (S-isomer)Chiral HPLC
Melting Point0–6°C (storage temp.)DSC
Hydrolysis Half-life (pH 7.4)~48 hours (25°C)Kinetic HPLC
Optimal Coupling Yield78–85% (EDCI/HOBt, DCM)Quantitative NMR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Boc-amino)piperidine hydrochloride
Reactant of Route 2
(S)-3-(Boc-amino)piperidine hydrochloride

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